N-benzyl-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a highly complex organophosphorus derivative characterized by a pentacyclic core structure incorporating phosphorus (P) and oxygen (O) atoms. The molecular framework includes a tricosa-decaen backbone with fused bicyclic and polycyclic systems, creating significant steric and electronic complexity. Key substituents are:
- N-Benzyl group: Attached to the phosphorus atom, contributing aromatic π-interactions and steric bulk.
- Bis(4-nitrophenyl) groups: Positioned at the 10- and 16-positions, introducing strong electron-withdrawing nitro (-NO₂) groups that influence electronic density and reactivity.
The nitro groups may also render it useful in high-energy materials or photochemical studies due to their electron-deficient nature .
Properties
Molecular Formula |
C45H30N3O6P |
|---|---|
Molecular Weight |
739.7 g/mol |
IUPAC Name |
N-benzyl-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C45H30N3O6P/c49-47(50)36-23-19-31(20-24-36)40-27-33-13-7-9-17-38(33)42-43-39-18-10-8-14-34(39)28-41(32-21-25-37(26-22-32)48(51)52)45(43)54-55(53-44(40)42)46(35-15-5-2-6-16-35)29-30-11-3-1-4-12-30/h1-28H,29H2 |
InChI Key |
CSVFKJRQGZVIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related phosphapentacyclo derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, methoxy groups in the compound from improve solubility in organic solvents and stabilize charge-transfer interactions.
Steric and Stereochemical Differences: The N-benzyl and N-phenyl groups in the target compound introduce greater steric hindrance than the smaller methoxymethyl or dimethylamino groups in , likely reducing its coordination flexibility. The chiral [(1R)-1-(4-methoxyphenyl)ethyl] substituents in enable enantioselective applications absent in the target compound.
Thermal and Chemical Stability: Nitro groups typically reduce thermal stability due to their propensity for exothermic decomposition, whereas methoxy and alkylamino groups (as in and ) enhance stability under ambient conditions.
Synthetic Challenges :
- The target compound’s nitro groups necessitate stringent safety protocols during synthesis (e.g., controlled temperatures, inert atmospheres), unlike the safer methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
